3-Pentanol, 3-methyl-, 3-acetate
CAS No.:
Cat. No.: VC16136156
Molecular Formula: C8H16O2
Molecular Weight: 144.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H16O2 |
|---|---|
| Molecular Weight | 144.21 g/mol |
| IUPAC Name | 3-methylpentan-3-yl acetate |
| Standard InChI | InChI=1S/C8H16O2/c1-5-8(4,6-2)10-7(3)9/h5-6H2,1-4H3 |
| Standard InChI Key | DDQMXZFITHIRCN-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C)(CC)OC(=O)C |
Introduction
Chemical Identification and Structural Characteristics
Nomenclature and Molecular Formula
3-Methylpentan-3-yl acetate is recognized by its IUPAC name, 3-methylpentan-3-yl acetate, and several synonyms, including 1-ethyl-1-methylpropyl acetate and 3-methylpentan-3-yl ethanoate . Its molecular formula, , reflects a combination of a branched pentanol derivative and an acetyl group. The compound’s SMILES notation, CCC(C)(CC)OC(=O)C, delineates its structure: a central carbon bonded to two ethyl groups, one methyl group, and an acetate functional group .
Structural Analysis
The ester’s branched configuration reduces steric hindrance around the oxygen atom, enhancing its reactivity in nucleophilic substitutions. X-ray crystallography and computational models reveal a tetrahedral geometry at the ester’s carbonyl carbon, with bond angles approximating for the carbonyl group . The InChIKey (DDQMXZFITHIRCN-UHFFFAOYSA-N) provides a unique identifier for its 3D conformation, critical for database searches and molecular docking studies .
Table 1: Key Identifiers of 3-Methylpentan-3-yl Acetate
| Property | Value | Source |
|---|---|---|
| CAS Number | 10250-47-2 | |
| Molecular Weight | 144.21 g/mol | |
| SMILES | CCC(C)(CC)OC(=O)C | |
| InChIKey | DDQMXZFITHIRCN-UHFFFAOYSA-N | |
| Boiling Point | 122.4°C (parent alcohol) |
Physical and Chemical Properties
Solubility and Reactivity
3-Methylpentan-3-yl acetate is miscible with common organic solvents such as ethanol and diethyl ether but exhibits limited solubility in water () due to its hydrophobic branched chain . The acetate group undergoes hydrolysis under acidic or basic conditions, yielding 3-methyl-3-pentanol and acetic acid. This reactivity is exploited in controlled-release formulations and esterase-mediated catalysis .
Synthesis and Industrial Production
Esterification Pathways
The primary synthesis route involves the acid-catalyzed esterification of 3-methyl-3-pentanol with acetic acid:
Sulfuric acid or p-toluenesulfonic acid typically catalyze this reaction at , achieving yields exceeding 75% . Alternative methods include transesterification with acetyl chloride, which proceeds rapidly at room temperature but requires stringent moisture control .
Industrial Scalability
Large-scale production employs continuous-flow reactors to enhance heat transfer and minimize side reactions. Recent advancements in microwave-assisted synthesis have reduced reaction times from hours to minutes, improving energy efficiency .
Applications in Industry and Research
Solvent and Flavoring Agent
The compound’s balanced polarity and low toxicity make it suitable as a solvent in coatings and inks. Its fruity odor, reminiscent of apples, has led to exploratory uses in food flavorings, though regulatory approvals remain pending .
Pharmaceutical Intermediates
3-Methylpentan-3-yl acetate serves as a precursor in synthesizing β-cyclodextrin complexes, which enhance the bioavailability of hydrophobic drugs. A 2009 study demonstrated its efficacy in forming stable inclusion complexes with ibuprofen, improving dissolution rates by 40% .
Recent Research and Future Directions
Cyclodextrin Complexation Studies
QSAR models predict strong binding affinities between 3-methylpentan-3-yl acetate and β-cyclodextrins (), positioning it as a candidate for drug delivery systems . Ongoing research explores its utility in nanoencapsulation technologies.
Environmental Impact Assessments
Biodegradation studies indicate a half-life of in aquatic environments, necessitating further scrutiny of its ecological footprint .
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